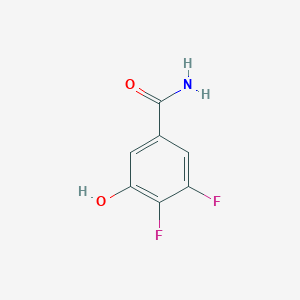
3,4-Difluoro-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-hydroxybenzamide typically involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as a fluorinating reagent. The reaction is catalyzed by bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt and proceeds under mild conditions with a high yield . The reaction conditions are optimized to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
For industrial-scale production, the process involves the use of readily available starting materials and recyclable solvents and catalysts. The reaction is designed to minimize waste and environmental impact, making it suitable for large-scale manufacturing . The final product is purified through recrystallization to achieve high purity levels suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target sites . This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzamide
- 3,4-Difluorophenol
- 3,4-Difluoroaniline
Uniqueness
3,4-Difluoro-5-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
3,4-difluoro-5-hydroxybenzamide |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |
InChI Key |
GVUPIAJXJGLQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















